molecular formula C6H6O4 B11939679 3-Methoxyfuran-2-carboxylic acid

3-Methoxyfuran-2-carboxylic acid

Cat. No.: B11939679
M. Wt: 142.11 g/mol
InChI Key: WQGPESYUOIZORR-UHFFFAOYSA-N
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Description

3-Methoxyfuran-2-carboxylic acid is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a methoxy group at the third position and a carboxylic acid group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxyfuran-2-carboxylic acid can be synthesized through several methods. One common approach involves the treatment of acetal-containing propargylic alcohols with a gold catalyst in an alcohol solvent at room temperature . Another method includes the oxidation of primary alcohols and aldehydes using oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral mediums .

Industrial Production Methods: Industrial production of this compound typically involves the large-scale oxidation of suitable precursors using robust and scalable oxidizing agents. The choice of method depends on factors such as cost, yield, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxyfuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: The compound can be reduced to yield corresponding alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions, where the methoxy or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromic acid.

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Methoxyfuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can induce biological effects by altering cellular processes, such as inhibiting bacterial growth or scavenging free radicals. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3-Methoxyfuran-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the third position and carboxylic acid group at the second position make it a versatile compound for various applications, distinguishing it from other furan derivatives.

Properties

IUPAC Name

3-methoxyfuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4/c1-9-4-2-3-10-5(4)6(7)8/h2-3H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGPESYUOIZORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(OC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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